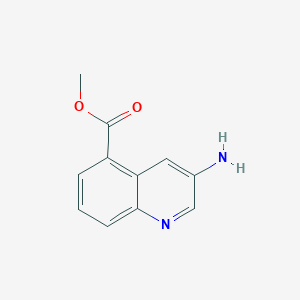

Methyl 3-aminoquinoline-5-carboxylate

Descripción general

Descripción

“Methyl 3-aminoquinoline-5-carboxylate” is a chemical compound that falls under the category of quinolines . Quinolines are a class of organic compounds with a heterocyclic aromatic structure, which have been found to have various applications in medicinal and industrial chemistry .

Synthesis Analysis

The synthesis of quinoline derivatives, such as “Methyl 3-aminoquinoline-5-carboxylate”, has been a subject of interest in the field of organic chemistry. Various synthesis protocols have been reported, including classical synthesis protocols like Gould–Jacob, Friedländer, Pfitzinger, Skraup, Doebner von Miller, and Conrad Limpach . Other methods involve transition metal-catalyzed reactions, metal-free ionic liquid-mediated reactions, and ultrasound irradiation reactions .Molecular Structure Analysis

The molecular structure of “Methyl 3-aminoquinoline-5-carboxylate” is characterized by a quinoline scaffold, which is a double-ring structure containing a benzene ring fused with a pyridine moiety . The carbon and oxygen in the carbonyl group are both sp2 hybridized, giving the carbonyl group a basic trigonal shape .Chemical Reactions Analysis

Quinoline and its derivatives undergo various chemical reactions. They are known to undergo both nucleophilic and electrophilic substitution reactions . The synthesis of quinoline derivatives involves various reaction methodologies, such as Gould–Jacobs, Friedländer, Pfitzinger, Skraup, Doebner–von Miller, and Conrad–Limpach .Aplicaciones Científicas De Investigación

Drug Discovery

Quinoline is a vital scaffold for leads in drug discovery . It plays a major role in the field of medicinal chemistry . Methyl 3-aminoquinoline-5-carboxylate, as a quinoline derivative, could potentially be used in the discovery of new drugs.

Synthetic Organic Chemistry

Quinoline has versatile applications in the fields of industrial and synthetic organic chemistry . As a derivative, Methyl 3-aminoquinoline-5-carboxylate could also be used in these fields.

Antifungal Applications

Quinolones and their heteroannulated derivatives have been found to have antifungal activities . Methyl 3-aminoquinoline-5-carboxylate could potentially share this property.

Anti-inflammatory Applications

Quinolones have been found to have anti-inflammatory activities . This suggests that Methyl 3-aminoquinoline-5-carboxylate could potentially be used in the treatment of inflammatory conditions.

Anti-Diabetes Applications

Quinolones have been found to have anti-diabetes activities . This suggests that Methyl 3-aminoquinoline-5-carboxylate could potentially be used in the treatment of diabetes.

Anti-Alzheimer’s Disease Applications

Quinolones have been found to have anti-Alzheimer’s disease activities . This suggests that Methyl 3-aminoquinoline-5-carboxylate could potentially be used in the treatment of Alzheimer’s disease.

Antioxidant Applications

Quinolones have been found to have antioxidant activities . This suggests that Methyl 3-aminoquinoline-5-carboxylate could potentially be used as an antioxidant.

Diuretic Applications

Quinolones have been found to have diuretic activities . This suggests that Methyl 3-aminoquinoline-5-carboxylate could potentially be used as a diuretic.

Mecanismo De Acción

Target of Action

Methyl 3-aminoquinoline-5-carboxylate is a derivative of quinoline . Quinoline and its derivatives are known to have a wide range of biological activities, including antifungal, anti-inflammatory, anti-diabetes, anti-Alzheimer’s disease, antioxidant, and diuretic activities . .

Mode of Action

Quinoline-containing compounds have been reported as potential antitumor agents . They may inhibit tumor growth by cell cycle arrest, apoptosis, inhibition of angiogenesis, disruption of cell migration, and modulation of nuclear receptor responsiveness .

Biochemical Pathways

Quinoline derivatives have been reported to have diverse effects on various biochemical pathways due to their wide range of biological activities .

Result of Action

Quinoline derivatives have been reported to have diverse effects at the molecular and cellular level due to their wide range of biological activities .

Safety and Hazards

The safety data sheet for similar compounds suggests that they may be harmful if swallowed, toxic in contact with skin or if inhaled, and can cause severe skin burns and eye damage . It is recommended to use personal protective equipment, avoid dust formation, and avoid breathing vapors, mist, or gas .

Direcciones Futuras

Quinoline motifs, including “Methyl 3-aminoquinoline-5-carboxylate”, are essential in several pharmacologically active heterocyclic compounds due to their various applications in medicinal and industrial chemistry . There is a growing interest in developing greener and more sustainable chemical processes for the synthesis of these compounds . Furthermore, the diverse spectrum of biological activities exhibited by these compounds makes them promising candidates for the development of new drugs .

Propiedades

IUPAC Name |

methyl 3-aminoquinoline-5-carboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H10N2O2/c1-15-11(14)8-3-2-4-10-9(8)5-7(12)6-13-10/h2-6H,12H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VKGVEJFHNHTTTM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=C2C=C(C=NC2=CC=C1)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H10N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID101229369 | |

| Record name | 5-Quinolinecarboxylic acid, 3-amino-, methyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101229369 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

202.21 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Methyl 3-aminoquinoline-5-carboxylate | |

CAS RN |

1956382-58-3 | |

| Record name | 5-Quinolinecarboxylic acid, 3-amino-, methyl ester | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1956382-58-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5-Quinolinecarboxylic acid, 3-amino-, methyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101229369 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(1R,2S,4S)-rel-7-Azabicyclo[2.2.1]heptan-2-ol hydrochloride](/img/structure/B3028288.png)

![7-Bromo-5-(4-methylbenzenesulfonyl)-5H-pyrrolo[2,3-b]pyrazine](/img/structure/B3028300.png)

![Methyl thieno[2,3-b]pyrazine-6-carboxylate](/img/structure/B3028307.png)

![2,4-Di([1,1'-biphenyl]-4-yl)-6-chloro-1,3,5-triazine](/img/structure/B3028309.png)